2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and minimal byproducts . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogenation and other substitution reactions can be carried out to introduce different substituents on the indazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) . The compound’s antiproliferative activity may involve blocking cell cycle progression in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole include other indazole derivatives with varying substituents. For example:
3-Phenyl-2-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity. The uniqueness of this compound lies in its specific combination of the pyridinyl and trifluoromethyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrobenzo[g]indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3/c18-14-7-12(17(19,20)21)8-22-16(14)24-9-11-6-5-10-3-1-2-4-13(10)15(11)23-24/h1-4,7-9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBQEXVSDLUQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN(N=C2C3=CC=CC=C31)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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